

A Technical Guide to the Physicochemical Properties of 2,15-Hexadecanedione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,15-Hexadecanedione

Cat. No.: B093339

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **2,15-hexadecanedione**, a long-chain aliphatic diketone with significant potential in synthetic chemistry and materials science. As a key precursor in the synthesis of valuable macrocyclic compounds such as muscone, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals.^[1] This document delineates the structural and fundamental properties of **2,15-hexadecanedione**, offers detailed experimental protocols for its characterization, and discusses the analytical methodologies essential for its purification and identification. The synthesis of this diketone is also briefly reviewed, providing context for its application. This guide is structured to provide both foundational knowledge and practical, field-proven insights to facilitate its effective use in a laboratory setting.

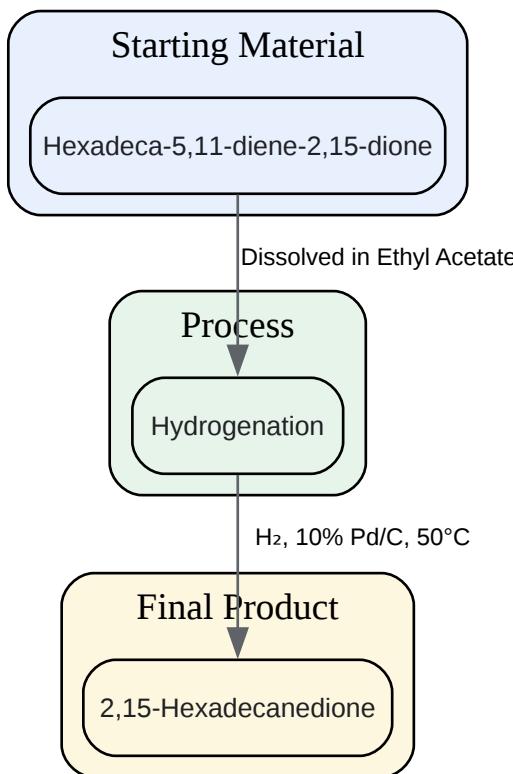
Introduction

2,15-Hexadecanedione (CAS No. 18650-13-0) is a C16 linear aliphatic diketone featuring carbonyl groups at the second and fifteenth positions.^[2] Its long hydrocarbon chain imparts significant lipophilicity, while the two ketone functionalities offer reactive sites for a variety of chemical transformations. This unique bifunctional nature makes it a valuable intermediate in organic synthesis, most notably as a precursor to the macrocyclic musk, muscone.^[1] The strategic placement of the ketone groups allows for intramolecular cyclization reactions, a key step in the formation of large ring structures.

The study of long-chain ketones is a growing field, with applications ranging from biomarker discovery to the development of novel materials.^[3] Understanding the physicochemical properties of molecules like **2,15-hexadecanedione** is crucial for optimizing reaction conditions, developing purification strategies, and predicting their behavior in various chemical and biological systems. This guide will systematically explore these properties, providing a robust framework for its scientific application.

Core Physicochemical Properties

A summary of the core physicochemical properties of **2,15-hexadecanedione** is presented in the table below. These values are essential for a foundational understanding of the compound's behavior.


Property	Value	Source
Molecular Formula	C ₁₆ H ₃₀ O ₂	[2]
Molecular Weight	254.41 g/mol	[2] [4]
CAS Number	18650-13-0	[2]
IUPAC Name	hexadecane-2,15-dione	[5]
SMILES	CC(=O)CCCCCCCCCCCC(=O)C	[2] [5]
InChIKey	ANOHLAYDIMKILU-UHFFFAOYSA-N	[4]
Melting Point	80 °C	[4] [6]
XLogP3 (Predicted)	4.6	[5]

Synthesis Overview

Several synthetic routes for **2,15-hexadecanedione** have been reported in the literature. A common and effective method involves the hydrogenation of hexadeca-5,11-diene-2,15-dione.^{[4][6]} This process typically utilizes a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethyl acetate.^{[4][6]} Another notable synthesis starts from butadiene, which undergoes a series of palladium-catalyzed reactions to form 1,6,10,15-hexadecatetraene, followed by

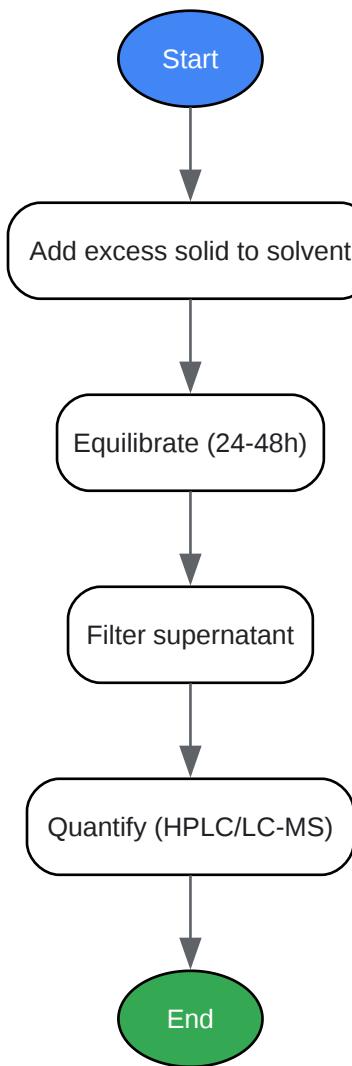
selective oxidation of the terminal double bonds and subsequent hydrogenation to yield the desired diketone.^[7] A biomimetic approach has also been explored, using an imidazolium salt and a di-Grignard reagent.^[1]

Illustrative Synthetic Workflow: Hydrogenation Route

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **2,15-hexadecanedione** via hydrogenation.

Experimental Determination of Physicochemical Properties


Due to the limited availability of experimental data for some properties of **2,15-hexadecanedione**, this section focuses on the established methodologies for their determination. These protocols are designed to be self-validating and are grounded in standard laboratory practices.

Solubility Assessment

The long aliphatic chain of **2,15-hexadecanedione** suggests poor solubility in aqueous media and good solubility in non-polar organic solvents. A systematic solubility assessment is crucial for applications in drug delivery and formulation.^[8]

Two primary types of solubility tests are employed in research: kinetic and thermodynamic.^[9]

- Kinetic Solubility: This high-throughput method is ideal for early-stage screening and involves adding a concentrated solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs, often by nephelometry or UV spectroscopy.^{[8][9]}
- Thermodynamic (Equilibrium) Solubility: Considered the "gold standard," this method measures the true equilibrium solubility.^{[8][10]} An excess of the solid compound is agitated in the solvent system over an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC or LC-MS/MS.^[8]
- Preparation: Add an excess amount of solid **2,15-hexadecanedione** to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, hexane).
- Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.
- Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid.
- Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of **2,15-hexadecanedione** using a validated HPLC-UV or LC-MS method.
- Data Analysis: Calculate the solubility in each solvent based on the measured concentration and the dilution factor.

[Click to download full resolution via product page](#)

Caption: Workflow for determining equilibrium solubility.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. For a highly lipophilic compound like **2,15-hexadecanedione**, the shake-flask method is a standard approach.

- System Preparation: Prepare a biphasic system of n-octanol and water (or a relevant buffer). Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

- Compound Addition: Dissolve a known amount of **2,15-hexadecanedione** in the n-octanol phase.
- Partitioning: Combine the n-octanol solution with the aqueous phase in a separatory funnel. Shake vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.
- Phase Separation: Allow the phases to separate completely.
- Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of **2,15-hexadecanedione** in each phase using a suitable analytical technique like GC-MS or HPLC-UV.
- Calculation: Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acidity Constant (pKa)

The pKa of the α -protons in ketones is an important parameter influencing their reactivity in base-catalyzed reactions. For diketones, the pKa can be significantly lower than for monoketones due to the electron-withdrawing effect of the second carbonyl group and the stabilization of the resulting enolate. However, given the long aliphatic chain separating the two carbonyls in **2,15-hexadecanedione**, they are expected to behave largely independently, with pKa values similar to that of a simple methyl ketone (around 18-20).[\[11\]](#)

Predictive models, such as those based on quantum chemical calculations or data-driven approaches, are often used for pKa estimation, especially for complex molecules.[\[12\]](#)[\[13\]](#)[\[14\]](#) Experimental determination can be challenging due to the compound's low aqueous solubility. Potentiometric or spectrophotometric titration in a co-solvent system (e.g., water-methanol) may be employed.[\[15\]](#)

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of **2,15-hexadecanedione**.[\[3\]](#)

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Protons on carbons adjacent to a carbonyl group (α -protons) are deshielded and typically appear in the 2.1–2.6 ppm range.[16][17] For **2,15-hexadecanedione**, one would expect a characteristic singlet or triplet for the methyl protons at C1 and C16, and multiplets for the methylene protons at C3 and C14 in this region. The long chain of methylene protons in the middle of the molecule would appear as a broad multiplet further upfield.
- ¹³C NMR: The carbonyl carbons of ketones are highly deshielded and resonate in the 190–220 ppm range.[17][18] The spectrum of **2,15-hexadecanedione** should show a distinct peak in this region corresponding to C2 and C15. The α -carbons (C1, C3, C14, C16) would appear around 30-50 ppm.[17]

- Mass Spectrometry (MS):
 - Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds like long-chain ketones.[3][19] Under electron ionization (EI), long-chain ketones typically undergo characteristic fragmentation patterns.[3]
 - α -Cleavage: The primary fragmentation pathway for aliphatic ketones is α -cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group.[3][20][21] This results in the formation of stable acylium ions. For **2,15-hexadecanedione**, this would lead to characteristic fragment ions.

Chromatographic Analysis

- Gas Chromatography (GC): Due to its volatility, **2,15-hexadecanedione** is well-suited for GC analysis, which is essential for assessing its purity and for quantification.[22][23] The choice of the stationary phase is critical for achieving good separation, especially from structurally similar impurities.[24]
- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile compounds and is particularly useful for solubility studies. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would be appropriate for the analysis of **2,15-hexadecanedione**.

Safety and Handling

While specific toxicity data for **2,15-hexadecanedione** is not readily available, it should be handled with the care appropriate for a laboratory chemical. General safety precautions for handling diketones should be followed.[2][25][26]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[25][27][28]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[27]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[25]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,15-Hexadecanedione is a molecule of significant synthetic utility, and a detailed understanding of its physicochemical properties is fundamental to its successful application. This guide has provided a comprehensive overview of its known characteristics, detailed methodologies for determining key parameters such as solubility and LogP, and outlined the essential analytical techniques for its characterization. By integrating this technical knowledge, researchers can more effectively harness the potential of this versatile long-chain diketone in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]

- 3. 3.benchchem.com [benchchem.com]
- 4. Synthesis routes of 2,15-Hexadecanedione [\[benchchem.com\]](http://4.benchchem.com)
- 5. 2,15-Hexadecanedione | C16H30O2 | CID 458096 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://5.benchchem.com)
- 6. [prepchem.com](http://6.prepchem.com) [prepchem.com]
- 7. [academic.oup.com](http://7.academic.oup.com) [academic.oup.com]
- 8. Solubility Test | AxisPharm [\[axispharm.com\]](http://8.axispharm.com)
- 9. [labtesting.wuxiapptec.com](http://9.labtesting.wuxiapptec.com) [labtesting.wuxiapptec.com]
- 10. [lup.lub.lu.se](http://10.lup.lub.lu.se) [lup.lub.lu.se]
- 11. [m.youtube.com](http://11.m.youtube.com) [m.youtube.com]
- 12. Aqueous pKa prediction for tautomerizable compounds using equilibrium bond lengths - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://12.pmc.ncbi.nlm.nih.gov)
- 13. [chemrxiv.org](http://13.chemrxiv.org) [chemrxiv.org]
- 14. How to Predict pKa | Rowan [\[rowansci.com\]](http://14.rowansci.com)
- 15. [researchgate.net](http://15.researchgate.net) [researchgate.net]
- 16. [orgchemboulder.com](http://16.orgchemboulder.com) [orgchemboulder.com]
- 17. Ketones | OpenOChem Learn [\[learn.openochem.org\]](http://17.learn.openochem.org)
- 18. CH 336: Ketone Spectroscopy [\[sites.science.oregonstate.edu\]](http://18.sites.science.oregonstate.edu)
- 19. [benchchem.com](http://19.benchchem.com) [benchchem.com]
- 20. [connectsci.au](http://20.connectsci.au) [connectsci.au]
- 21. [researchgate.net](http://21.researchgate.net) [researchgate.net]
- 22. [academic.oup.com](http://22.academic.oup.com) [academic.oup.com]
- 23. [academic.oup.com](http://23.academic.oup.com) [academic.oup.com]
- 24. [researchgate.net](http://24.researchgate.net) [researchgate.net]
- 25. [nj.gov](http://25.nj.gov) [nj.gov]
- 26. [nj.gov](http://26.nj.gov) [nj.gov]
- 27. [cdhfinechemical.com](http://27.cdhfinechemical.com) [cdhfinechemical.com]
- 28. [fishersci.com](http://28.fishersci.com) [fishersci.com]

- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 2,15-Hexadecanedione]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093339#physicochemical-properties-of-2-15-hexadecanedione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com